molecular formula C22H16Br2N2O2S B11696901 2-(2,4-Dibromo-phenoxy)-N-[4-(6-methyl-benzothiazol-2-yl)-phenyl]-acetamide

2-(2,4-Dibromo-phenoxy)-N-[4-(6-methyl-benzothiazol-2-yl)-phenyl]-acetamide

Cat. No.: B11696901
M. Wt: 532.2 g/mol
InChI Key: XGEREOHTHUJBNU-UHFFFAOYSA-N
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Description

2-(2,4-Dibromo-phenoxy)-N-[4-(6-methyl-benzothiazol-2-yl)-phenyl]-acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a dibromo-phenoxy group and a benzothiazolyl-phenylacetamide moiety, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dibromo-phenoxy)-N-[4-(6-methyl-benzothiazol-2-yl)-phenyl]-acetamide typically involves multiple steps, starting with the preparation of the dibromo-phenoxy precursor. This precursor can be synthesized through the bromination of phenol derivatives under controlled conditions. The subsequent steps involve the formation of the benzothiazolyl-phenylacetamide moiety through a series of condensation and substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and condensation reactions, utilizing automated reactors and stringent quality control measures to ensure high purity and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the final product in its desired form.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dibromo-phenoxy)-N-[4-(6-methyl-benzothiazol-2-yl)-phenyl]-acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the bromine atoms or other functional groups.

    Substitution: The dibromo-phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-(2,4-Dibromo-phenoxy)-N-[4-(6-methyl-benzothiazol-2-yl)-phenyl]-acetamide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,4-Dibromo-phenoxy)-N-[4-(6-methyl-benzothiazol-2-yl)-phenyl]-acetamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dibromoanisole: A related compound with similar bromine substitution but different functional groups.

    2,4-Dibromo-3,6-dimethylaniline: Another dibromo compound with distinct structural features.

    2,4-Dibromo-6-(2-ethoxy-phenylimino)-methyl-phenol: A compound with similar bromine and phenyl groups but different substituents.

Uniqueness

2-(2,4-Dibromo-phenoxy)-N-[4-(6-methyl-benzothiazol-2-yl)-phenyl]-acetamide stands out due to its combination of a dibromo-phenoxy group and a benzothiazolyl-phenylacetamide moiety. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.

Properties

Molecular Formula

C22H16Br2N2O2S

Molecular Weight

532.2 g/mol

IUPAC Name

2-(2,4-dibromophenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide

InChI

InChI=1S/C22H16Br2N2O2S/c1-13-2-8-18-20(10-13)29-22(26-18)14-3-6-16(7-4-14)25-21(27)12-28-19-9-5-15(23)11-17(19)24/h2-11H,12H2,1H3,(H,25,27)

InChI Key

XGEREOHTHUJBNU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)COC4=C(C=C(C=C4)Br)Br

Origin of Product

United States

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